molecular formula C13H20FNOS B3103760 (S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide CAS No. 1448902-46-2

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide

Cat. No.: B3103760
CAS No.: 1448902-46-2
M. Wt: 257.37 g/mol
InChI Key: SRJHUEXDSGNAHX-PXAZEXFGSA-N
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Description

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is characterized by the presence of a fluorophenyl group, a propyl chain, and a sulfinamide moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorophenyl and propyl precursors.

    Formation of the Sulfinamide Moiety: The sulfinamide group is introduced through a reaction involving a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through binding to target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[(1S)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound with similar structural features but different stereochemistry.

    N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfonamide: A sulfonamide analog with a sulfone group instead of a sulfinamide group.

Uniqueness

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both fluorophenyl and sulfinamide groups, which confer distinct reactivity and potential biological activity.

Properties

IUPAC Name

(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNOS/c1-5-12(15-17(16)13(2,3)4)10-8-6-7-9-11(10)14/h6-9,12,15H,5H2,1-4H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJHUEXDSGNAHX-PXAZEXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)N[S@@](=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide
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